molecular formula C20H26ClN3O B5516875 8-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one

8-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5516875
M. Wt: 359.9 g/mol
InChI Key: RCGJMVQQXQSQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C20H26ClN3O and its molecular weight is 359.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.1764402 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Activity

Research indicates that certain 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including derivatives similar to the queried compound, exhibit significant antihypertensive activity. These compounds, especially those with specific substitutions at the 8 position, showed promising results in lowering blood pressure and acting as alpha-adrenergic blockers in animal models (Caroon et al., 1981).

Tachykinin NK2 Receptor Antagonists

Another study explored 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidines, closely related to the requested compound, for their role as tachykinin NK2 receptor antagonists. These compounds displayed significant binding affinity and antagonist activity in respiratory systems, suggesting potential applications in treating bronchoconstriction (Smith et al., 1995).

ORL1 (orphanin FQ/nociceptin) Receptor Agonists

Further research found derivatives of 1,3,8-triazaspiro[4.5]decan-4-one to be high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds, with modifications similar to the queried chemical, behaved as full agonists in biochemical assays, indicating their potential in targeting the ORL1 receptor (Röver et al., 2000).

Crystallographic Studies

Crystallographic analysis of compounds with a similar structure to the queried compound revealed their molecular arrangement, offering insights into their chemical interactions and potential applications in material science and drug design (Rohlíček et al., 2010).

Muscarinic Agonists

A series of spirooxazolidine-2,4-dione derivatives, structurally akin to the compound , were evaluated as cholinergic agents. Some of these derivatives demonstrated muscarinic activity, suggesting their potential use in designing new muscarinic agonists for treating dementia (Tsukamoto et al., 1993).

properties

IUPAC Name

8-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O/c1-3-24-13-20(11-19(24)25)6-8-23(9-7-20)12-18-14(2)16-10-15(21)4-5-17(16)22-18/h4-5,10,22H,3,6-9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGJMVQQXQSQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)CC3=C(C4=C(N3)C=CC(=C4)Cl)C)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.